N-(4-bromo-2-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide
Description
N-(4-BROMO-2-FLUOROPHENYL)-4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-1-BENZENESULFONAMIDE: is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, methoxy, and sulfonyl functional groups
Properties
Molecular Formula |
C20H17BrFNO6S2 |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C20H17BrFNO6S2/c1-28-15-4-8-17(9-5-15)30(24,25)23(20-12-3-14(21)13-19(20)22)31(26,27)18-10-6-16(29-2)7-11-18/h3-13H,1-2H3 |
InChI Key |
HBFZZESQSXBVDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Halogenation: Introduction of bromine and fluorine atoms into the phenyl ring.
Methoxylation: Addition of methoxy groups to the aromatic rings.
Sulfonylation: Incorporation of sulfonyl groups through sulfonyl chloride reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert sulfonyl groups to thiols or other reduced forms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or reduced sulfonyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
- Used in the synthesis of bioactive molecules for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Studied for its ability to modulate biological pathways and molecular targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- N-(4-BROMO-2-FLUOROPHENYL)-4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}BENZAMIDE
- N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE
Comparison:
- Structural Differences : The presence of different functional groups and substitutions in similar compounds can lead to variations in their chemical and biological properties.
- Unique Features : N-(4-BROMO-2-FLUOROPHENYL)-4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of bromine, fluorine, methoxy, and sulfonyl groups, which confer distinct reactivity and potential applications.
This detailed article provides a comprehensive overview of N-(4-BROMO-2-FLUOROPHENYL)-4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-1-BENZENESULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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